molecular formula C12H19F2NO4 B8609354 Ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate CAS No. 1232365-41-1

Ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate

Cat. No.: B8609354
CAS No.: 1232365-41-1
M. Wt: 279.28 g/mol
InChI Key: OTISFCHOKNSLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate is a useful research compound. Its molecular formula is C12H19F2NO4 and its molecular weight is 279.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

1232365-41-1

Molecular Formula

C12H19F2NO4

Molecular Weight

279.28 g/mol

IUPAC Name

ethyl 3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate

InChI

InChI=1S/C12H19F2NO4/c1-5-18-8(16)11(6-12(13,14)7-11)15-9(17)19-10(2,3)4/h5-7H2,1-4H3,(H,15,17)

InChI Key

OTISFCHOKNSLKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(C1)(F)F)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-(ethoxycarbonyl)-3,3-difluorocyclobutanecarboxylic acid (162) (1 g, 4.8 mmol) in dry dioxane (18 mL) was added tert-butanol (0.4 mL, 4.3 mmol), DPPA (1.03 mL, 4.8 mmol) and TEA (0.7 mL, 4.9 mmol) and the mixture was refluxed overnight. Ethyl acetate was added and the organic layer was washed twice with 5% citric acid and saturated sodium hydrogen carbonate. The solution was dried and evaporated under reduced pressure. The product was purified using silica gel chromatography using hexanes/ethyl acetate to yield ethyl 1-((tert-butoxycarbonyl)amino)-3,3-difluorocyclobutanecarboxylate (163). 1H NMR (400 MHz, CD2Cl2) δ 4.12 (q, J=6.8 Hz, 2H), 3.18-3.08 (m, 2H), 2.73-2.55 (m, 2H), 1.34 (s, 9H), 1.19 (t, J=6.8 Hz, 4H). MS m/z 280.1 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step One
Name
Quantity
1.03 mL
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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